
(R)-3-Acetoxy-2-phenylpropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Acetoxy-2-phenylpropanoic Acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxy group and a phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid typically involves the esterification of ®-3-hydroxy-2-phenylpropanoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction yields ®-3-Acetoxy-2-phenylpropanoic Acid as the primary product.
Industrial Production Methods: On an industrial scale, the production of ®-3-Acetoxy-2-phenylpropanoic Acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Acetoxy-2-phenylpropanoic Acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Hydrolysis: ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: ®-3-hydroxy-2-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
®-3-Acetoxy-2-phenylpropanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-3-Acetoxy-2-phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl group provides hydrophobic interactions that can influence the compound’s binding affinity to target molecules. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
®-3-Hydroxy-2-phenylpropanoic Acid: A precursor in the synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid.
(S)-3-Acetoxy-2-phenylpropanoic Acid: The enantiomer of ®-3-Acetoxy-2-phenylpropanoic Acid with different stereochemistry.
Phenylacetic Acid: A structurally similar compound with a phenyl group attached to an acetic acid backbone.
Uniqueness: ®-3-Acetoxy-2-phenylpropanoic Acid is unique due to its specific stereochemistry and the presence of both acetoxy and phenyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
131682-38-7 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(2R)-3-acetyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
OXGQBORIYFGJPM-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)OC[C@@H](C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)OCC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




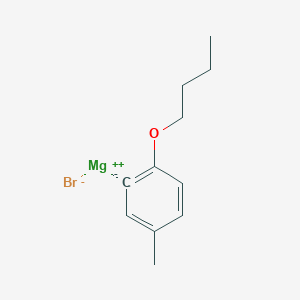

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

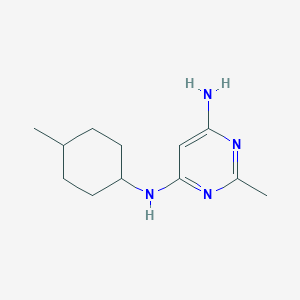
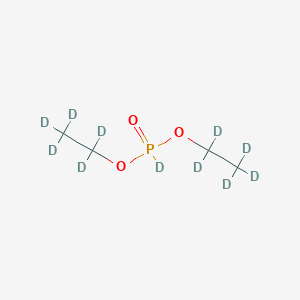
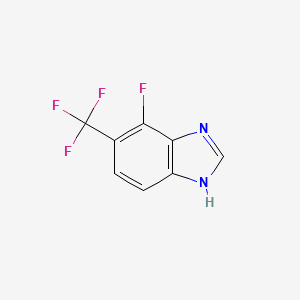
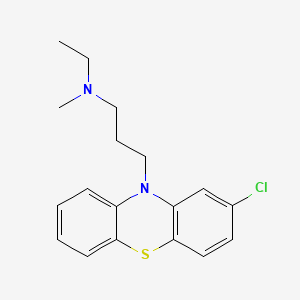
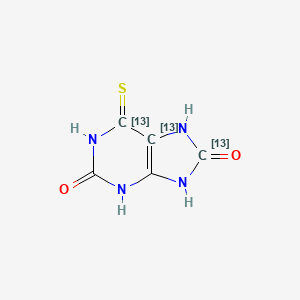
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
